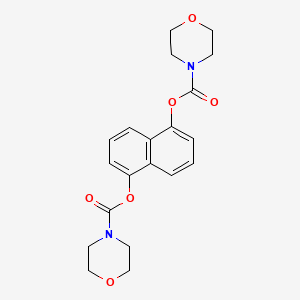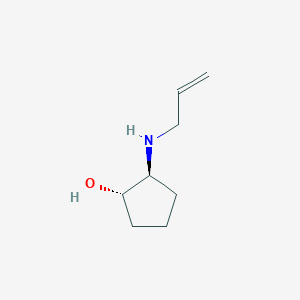![molecular formula C16H14ClN5O3S B2589233 3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034558-62-6](/img/structure/B2589233.png)
3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C16H14ClN5O3S and its molecular weight is 391.83. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds with triazine and piperidine derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal species. These compounds, through their structural configurations, show promise in combating microbial infections by inhibiting the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans among others. This suggests the potential application of the given compound in developing new antimicrobial agents (Bektaş et al., 2007; Patel et al., 2012).
Anti-inflammatory and Antioxidant Activities
Research on derivatives of triazole and piperidine has also highlighted their potential anti-inflammatory and antioxidant activities. These compounds were tested for their efficacy in inhibiting inflammation and scavenging free radicals, suggesting their utility in treating inflammatory conditions and in protecting against oxidative stress. The specific structural characteristics of these compounds play a crucial role in their biological activities, indicating the importance of structural optimization in drug development (Al-Omar et al., 2010).
Anticancer Evaluation
Furthermore, derivatives of triazinone have been synthesized and evaluated for their anticancer properties. Some of these compounds showed potent activity against various cancer cell lines, indicating their potential as leads in the discovery of new anticancer drugs. The mechanism of action often involves interaction with cellular targets that are crucial for cancer cell survival and proliferation, underscoring the therapeutic potential of such compounds in oncology (Bondock & Gieman, 2015).
Enzyme Inhibition
Compounds featuring triazine and piperidine moieties have been investigated for their role in enzyme inhibition, particularly targeting enzymes like soluble epoxide hydrolase. This enzyme plays a significant role in various physiological processes, and its inhibition can lead to therapeutic effects in diseases like hypertension and inflammation. The specific triazine derivatives designed for this purpose have shown promising results in both in vitro and in vivo models, highlighting the compound's potential application in enzyme inhibition for therapeutic purposes (Thalji et al., 2013).
Eigenschaften
IUPAC Name |
3-[1-(5-chloro-6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S/c17-11-7-9(8-18-14(11)23)15(24)21-4-1-10(2-5-21)22-16(25)13-12(19-20-22)3-6-26-13/h3,6-8,10H,1-2,4-5H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKPTWGMRVHSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CNC(=O)C(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


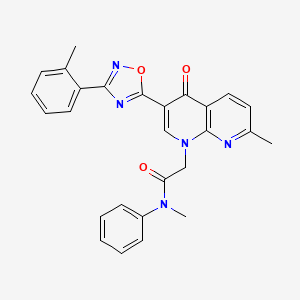

![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2589155.png)
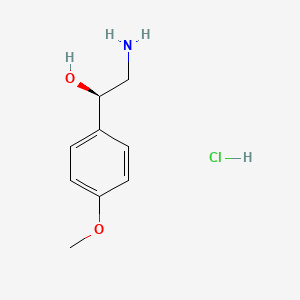
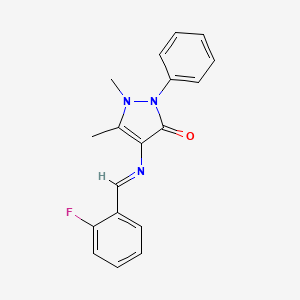
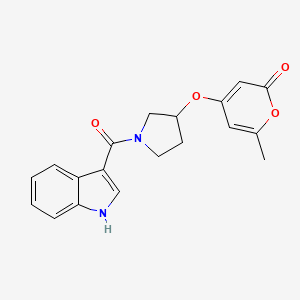
![Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate](/img/structure/B2589164.png)
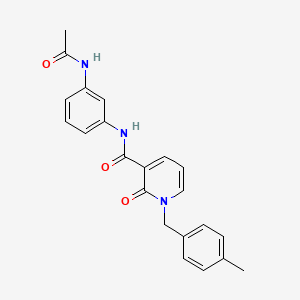

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2589168.png)
